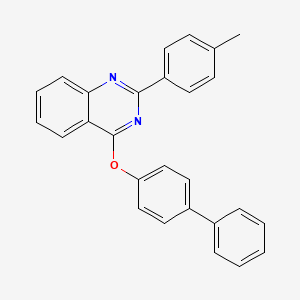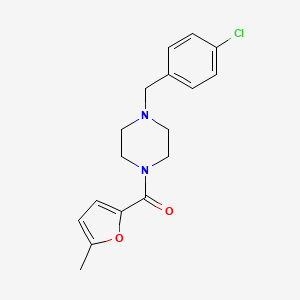
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine, also known as TAK-875, is a drug that was developed for the treatment of type 2 diabetes. It is a selective agonist of the G-protein-coupled receptor GPR40, which is expressed in pancreatic beta cells. TAK-875 has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, and it was tested in clinical trials as a potential treatment for type 2 diabetes.
作用機序
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine activates GPR40 in pancreatic beta cells, which leads to an increase in intracellular calcium and subsequent insulin secretion. This mechanism is selective for beta cells and does not affect other cell types in the pancreas or other tissues in the body. This compound has been shown to have a glucose-dependent effect on insulin secretion, meaning that it only stimulates insulin secretion in the presence of elevated glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. It has also been shown to have a glucose-dependent effect on insulin secretion, meaning that it only stimulates insulin secretion in the presence of elevated glucose levels. This compound has been shown to be selective for beta cells and does not affect other cell types in the pancreas or other tissues in the body. This compound has also been shown to have a long half-life in humans, which allows for once-daily dosing.
実験室実験の利点と制限
The advantages of using 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine in lab experiments include its selectivity for beta cells, its glucose-dependent effect on insulin secretion, and its long half-life in humans. These properties make this compound a useful tool for studying the mechanisms of insulin secretion and glucose homeostasis. The limitations of using this compound in lab experiments include its cost and availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Another area of interest is the development of new GPR40 agonists with improved pharmacological properties. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine involves several steps, including the preparation of 4-chlorobenzylamine, 5-methyl-2-furoic acid, and piperazine. These compounds are then combined in a reaction vessel with appropriate reagents and catalysts to produce this compound. The synthesis of this compound has been described in detail in several scientific publications, and it is a well-established method for producing the compound.
科学的研究の応用
1-(4-chlorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been extensively studied in preclinical models of type 2 diabetes, including cell-based assays, animal models, and human islets. These studies have shown that this compound is a selective agonist of GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies, and it was tested in clinical trials as a potential treatment for type 2 diabetes.
特性
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-13-2-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-3-5-15(18)6-4-14/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFHXLPTIPVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B5001105.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5001112.png)
![2-methyl-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5001115.png)

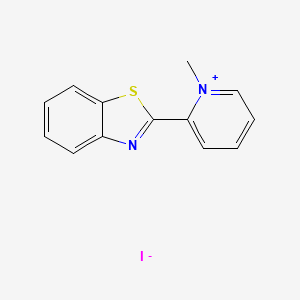
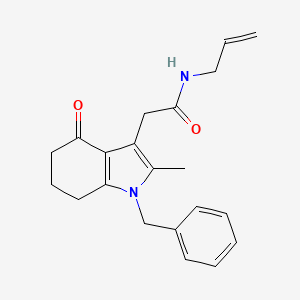
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)
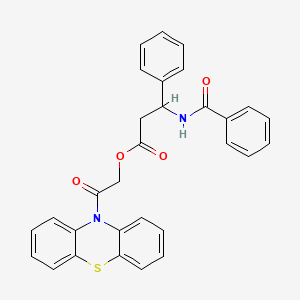
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5001153.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
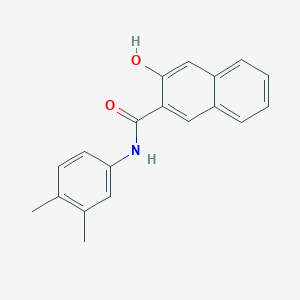
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)
